molecular formula C8H6ClIO B3052512 2-Chloro-1-(4-iodophenyl)ethanone CAS No. 4209-04-5

2-Chloro-1-(4-iodophenyl)ethanone

Cat. No.: B3052512
CAS No.: 4209-04-5
M. Wt: 280.49 g/mol
InChI Key: LJKQIBWZNUCGSG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Halogenated Acetophenones

Halogenated acetophenones are a class of organic compounds characterized by an acetophenone (B1666503) structure bearing one or more halogen atoms. Historically, these compounds have served as crucial intermediates in the synthesis of a wide array of more complex molecules. nih.govresearchgate.net Their utility stems from the reactivity of the α-keto halogen, which readily participates in nucleophilic substitution and other transformations. sydney.edu.au This reactivity allows for the introduction of various functional groups, making them valuable precursors for pharmaceuticals and other biologically active compounds. nih.govresearchgate.net For instance, derivatives of halogenated acetophenones have been explored for their potential as enzyme inhibitors. nih.govresearchgate.net The systematic study of these compounds, including their synthesis and reactions, has contributed significantly to the broader field of organic chemistry. nih.govresearchgate.net

Importance of Chloro- and Iodo-Substituents in Organic Synthesis

The presence of both chloro and iodo substituents on the 2-Chloro-1-(4-iodophenyl)ethanone molecule provides distinct advantages in organic synthesis. Halogens, in general, are electron-withdrawing groups that can influence the reactivity of the aromatic ring and the adjacent carbonyl group. libretexts.orgwikipedia.org

The chloro group, being a halogen, is an ortho-, para-director in electrophilic aromatic substitution reactions, although it deactivates the ring. libretexts.orgpearson.com More importantly, the chlorine atom on the acetyl group makes the α-carbon susceptible to nucleophilic attack, a key feature in many synthetic transformations. sydney.edu.au

The iodo-substituent, located at the para position of the phenyl ring, offers a reactive site for various cross-coupling reactions. Carbon-iodine bonds are known to be weaker than other carbon-halogen bonds, making them more reactive in reactions such as Suzuki, Heck, and Sonogashira couplings. sydney.edu.au These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon bonds. The ability to selectively functionalize the iodo-substituted position without disturbing the chloroacetyl group, or vice-versa, allows for a stepwise and controlled approach to building intricate molecular architectures. This dual reactivity makes this compound a valuable tool for synthetic chemists.

Research Objectives and Scope of the Review

The primary objective of this review is to provide a focused examination of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and its applications as a reagent or intermediate in chemical research. This review will not discuss any dosage, administration, or safety and adverse effect profiles. The aim is to present a professional and authoritative overview based on available scientific literature.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₈H₆ClIO
Molecular Weight 280.49 g/mol chemicalbook.com
CAS Number 4209-04-5 chemicalbook.com
Appearance Solid (form may vary) sigmaaldrich.com
SMILES Code O=C(C1=CC=C(I)C=C1)CCl bldpharm.com
InChI Key ZWHRCAHVGHCKEK-UHFFFAOYSA-N sigmaaldrich.com

Table 1: Key Chemical Properties of this compound.

Research Findings

Research into this compound and related halogenated acetophenones has primarily focused on their synthetic utility. The compound serves as a bifunctional reagent, with two reactive sites amenable to distinct chemical transformations.

Synthesis of this compound:

The synthesis of α-chloroacetophenones can often be achieved through the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) with chloroacetyl chloride. For instance, the synthesis of 2-Chloro-1-p-tolyl-ethanone involves the reaction of toluene (B28343) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com A similar strategy could be employed for the synthesis of this compound, starting from iodobenzene (B50100). Another common method for the chlorination of acetophenones is the use of sulfuryl chloride. nih.gov

Reactions and Applications in Organic Synthesis:

The reactivity of this compound is dominated by the two halogen substituents. The α-chloro ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the carbon adjacent to the carbonyl group.

The para-iodo substituent on the phenyl ring is a key functional group for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and therefore highly reactive in processes like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds with boronic acids. acs.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures and other elaborate molecules.

The presence of both of these reactive centers on the same molecule allows for a diverse range of synthetic strategies. For example, one could first perform a cross-coupling reaction at the iodo-position and then subsequently use the chloroacetyl group for further functionalization, or vice versa. This versatility makes this compound a valuable intermediate in the synthesis of complex target molecules, potentially including those with pharmaceutical or material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-iodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKQIBWZNUCGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368959
Record name 2-chloro-1-(4-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4209-04-5
Record name 2-chloro-1-(4-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Chloro 1 4 Iodophenyl Ethanone

Reactions at the α-Chloro Carbonyl Moiety

The presence of a chlorine atom alpha to a carbonyl group significantly influences the reactivity of the molecule. The carbonyl group activates the α-carbon, making it susceptible to various transformations.

Nucleophilic Substitution Reactions

The α-chloro carbonyl moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group facilitates the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry.

A general representation of this reaction is the displacement of the chloride by a nucleophile (Nu⁻) to form a new carbon-nucleophile bond. The reaction typically proceeds via an SN2 mechanism. The rate of these reactions is influenced by the strength of the nucleophile and the reaction conditions. Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
ThioamidesThioacetamideThiazoles wikipedia.org
Amines2-AminopyridineImidazopyridines
CarboxylatesSodium acetateα-Acyloxy ketones
AzidesSodium azideα-Azido ketones

These reactions are fundamental in the construction of various heterocyclic systems and other functionalized ketones. For instance, the Hantzsch thiazole (B1198619) synthesis utilizes α-haloketones and thioamides to form thiazole rings. wikipedia.org

Rearrangement Reactions and Carbene Intermediates

Under specific conditions, α-chloro ketones can undergo rearrangement reactions. One notable pathway involves the generation of carbene intermediates. egyankosh.ac.in The formation of carbenes from α-haloketones can be initiated by strong bases, which effect α-elimination. libretexts.org These highly reactive intermediates can then participate in various transformations, including cycloadditions and insertions. egyankosh.ac.inyoutube.com

For example, treatment with a strong base can lead to dehydrohalogenation, forming an acylcarbene. This intermediate can then undergo intramolecular C-H insertion or react with other molecules in the reaction mixture. The decomposition of diazo compounds is a common method for generating carbenes, which can then be used in cyclopropanation reactions. libretexts.org

Reactivity of the 4-Iodophenyl Moiety

The 4-iodophenyl group provides a handle for a different set of transformations, primarily transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for such reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The iodine substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.orgyonedalabs.com The catalytic cycle generally involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is highly selective for producing the trans isomer. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govscispace.com

Table 2: Comparison of Suzuki and Heck Reactions

ReactionCoupling PartnerProductKey Features
Suzuki CouplingOrganoboron reagentBiaryl or StyreneWide substrate scope, low toxicity of boron reagents. organic-chemistry.org
Heck ReactionAlkeneSubstituted AlkeneExcellent for vinylation of aryl halides, high trans selectivity. organic-chemistry.orgnih.gov

Iodine as a Leaving Group in Substitution Processes

Beyond cross-coupling, the iodine atom can also serve as a leaving group in other substitution reactions. Due to its size and polarizability, the iodide ion is an excellent leaving group. youtube.com This property can be exploited in nucleophilic aromatic substitution (SNAr) reactions, although such reactions typically require strong activation by electron-withdrawing groups on the aromatic ring. Additionally, the conversion of aryl iodides from other aryl halides, like bromides, can be achieved through metal-catalyzed halogen exchange reactions, sometimes referred to as an aromatic Finkelstein reaction. acsgcipr.orgacs.org

Reactions Involving Both Functional Groups

The dual reactivity of 2-Chloro-1-(4-iodophenyl)ethanone allows for sequential or tandem reactions that can rapidly build molecular complexity. A synthetic strategy might first involve a cross-coupling reaction at the 4-iodophenyl position, followed by a nucleophilic substitution at the α-chloro ketone moiety. This approach allows for the introduction of two different substituents at specific positions in the molecule.

For instance, a Suzuki coupling could be performed to introduce a new aryl group at the 4-position, followed by a reaction with a thioamide to construct a thiazole ring fused to the newly formed biaryl system. The differential reactivity of the C-I and C-Cl bonds allows for this selectivity, as the conditions for palladium-catalyzed coupling are typically mild enough not to affect the α-chloro ketone.

Cyclization and Annulation Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds.

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis . synarchive.comyoutube.com This reaction involves the condensation of the α-haloketone with a thioamide, such as thiourea (B124793), to yield 2-aminothiazole (B372263) derivatives. youtube.comderpharmachemica.com Specifically, the reaction of this compound with thiourea leads to the formation of 2-amino-4-(4-iodophenyl)thiazole. researchgate.netresearchgate.net This transformation is a classic and efficient method for constructing the thiazole ring, a core structure found in many biologically active compounds. derpharmachemica.comnih.gov The reaction typically proceeds by an initial SN2 reaction where the sulfur of the thioamide displaces the chloride, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Furthermore, this compound can be utilized in the synthesis of 1,3,4-oxadiazole derivatives . For instance, it can react with acylhydrazides in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govtsijournals.com These compounds are of significant interest due to their diverse pharmacological activities. The general mechanism involves the formation of a hydrazone intermediate, which then undergoes cyclodehydration.

The following table summarizes key cyclization reactions involving this compound:

Table 1: Cyclization Reactions of this compound
Reactant Resulting Heterocycle Reaction Name/Type
Thiourea 2-Amino-4-(4-iodophenyl)thiazole Hantzsch Thiazole Synthesis
Acylhydrazides 2,5-Disubstituted-1,3,4-oxadiazoles Cyclodehydration

Oxidation and Reduction Pathways

The carbonyl group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups and molecular structures.

Reduction of the ketone functionality in this compound can lead to the corresponding secondary alcohol, 2-chloro-1-(4-iodophenyl)ethanol. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of α-haloketones to their corresponding halohydrins. sioc-journal.cn The resulting vicinal halohydrins are valuable synthetic intermediates. researchgate.net Biocatalytic methods, employing ketoreductases, have also emerged as a stereoselective means to produce enantiopure vicinal halohydrins from α-haloketones. researchgate.net

Information regarding the specific oxidation pathways of this compound is less commonly reported in the literature compared to its other reactions. However, in principle, the methylene (B1212753) group adjacent to the carbonyl could be susceptible to oxidation under specific conditions, though this is often less synthetically useful than the reactions at the carbonyl or the α-carbon.

Mechanism-Oriented Studies of Key Transformations

Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The Hantzsch thiazole synthesis has been the subject of mechanistic studies. researchgate.net The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound, displacing the chloride ion in an SN2 fashion. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the final aromatic thiazole ring. youtube.com The aromaticity of the thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

The synthesis of 1,3,4-oxadiazoles from this compound and acylhydrazides is believed to proceed through the initial formation of an N-acylhydrazone intermediate. This intermediate then undergoes cyclization, driven by the loss of a water molecule, a process often facilitated by a strong acid or a dehydrating agent like phosphorus oxychloride. nih.govtsijournals.com

The reduction of the carbonyl group by sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically from the solvent or a mild acid workup, to yield the alcohol. sioc-journal.cn

Detailed mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise sequence of bond-forming and bond-breaking events.

The following table provides a summary of the key mechanistic steps for the discussed transformations:

Table 2: Mechanistic Overview of Key Transformations
Transformation Key Mechanistic Steps
Hantzsch Thiazole Synthesis 1. Nucleophilic attack by sulfur (SN2) 2. Intramolecular cyclization 3. Dehydration
1,3,4-Oxadiazole Synthesis 1. Formation of N-acylhydrazone 2. Cyclodehydration
Carbonyl Reduction (NaBH₄) 1. Hydride transfer to carbonyl carbon 2. Protonation of alkoxide

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-1-(4-iodophenyl)ethanone, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The spectrum would feature two distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-withdrawing acyl group (H-2 and H-6) are deshielded and would appear as a doublet at a downfield chemical shift. The two protons ortho to the iodine atom (H-3 and H-5) would appear as a second doublet at a slightly more upfield position. Based on data from analogous compounds such as 2-bromo-1-(4-iodophenyl)ethanone, these signals are anticipated around δ 7.87 and δ 7.69 ppm, respectively. rsc.org

Aliphatic Protons: The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and would appear as a sharp singlet. This signal is expected to be significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom. In similar 2-chloroacetophenones, this singlet typically appears in the range of δ 4.6-4.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to C=O)~7.9Doublet~8.4
Ar-H (ortho to I)~7.7Doublet~8.4
-CH₂Cl~4.7SingletN/A

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, six distinct signals are expected.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and would appear at the lowest field, typically in the range of δ 190-191 ppm. rsc.orgrsc.org

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon atom bonded to the iodine (C-4) would appear at a distinct chemical shift, often around δ 102 ppm in iodo-substituted rings. rsc.org The carbon atom bonded to the acyl group (C-1) would be found near δ 133 ppm. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) would produce signals around δ 130 ppm and δ 138 ppm, respectively. rsc.org

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) would resonate in the aliphatic region, anticipated around δ 45-46 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~190.5
Ar-C (C-3/C-5)~138.3
Ar-C (ipso to C=O)~133.0
Ar-C (C-2/C-6)~130.3
Ar-C (ipso to I)~102.5
-CH₂Cl~45.7

While the structure of this compound can be largely assigned using 1D NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer definitive confirmation. An HSQC experiment would correlate the proton signals directly to their attached carbon atoms, confirming the assignments for the -CH₂Cl group and the aromatic C-H pairs. An HMBC experiment would show correlations between protons and carbons over two or three bonds, establishing the connectivity between the chloromethyl group, the carbonyl carbon, and the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of this compound. The predicted monoisotopic mass is 279.9152 Da. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third that of the ³⁵Cl peak.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to form the stable 4-iodobenzoyl cation.

Cleavage of the C-I bond: Loss of an iodine radical.

Loss of a chlorine radical: From the molecular ion.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

AdductPredicted m/z
[M+H]⁺280.92248
[M+Na]⁺302.90442
[M-H]⁻278.90792
[M]⁺279.91465

Vibrational Spectroscopy (Infrared Spectroscopy, ATR-IR) in Functional Group Identification

Infrared (IR) spectroscopy, often performed using an Attenuated Total Reflectance (ATR) accessory, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected absorptions include:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl group, expected in the region of 1690-1705 cm⁻¹. rsc.org

Aromatic C=C Stretch: Medium intensity bands in the 1580-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions.

C-Cl Stretch: An absorption in the fingerprint region, typically between 700-800 cm⁻¹.

Aromatic C-H Bending: A strong band around 810-840 cm⁻¹, indicative of 1,4-disubstitution (para-substitution) on a benzene ring. rsc.org

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O) Stretch~1695Strong
Aromatic (C=C) Stretch~1587Medium
Aliphatic (C-H) Stretch~2950Weak
Aromatic (C-H) Bending (para)~820Strong
C-Cl Stretch~780Medium

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules. For the compound this compound, UV-Vis spectroscopy provides insights into its electron transitions, particularly those involving the π-electron system of the aromatic ring and the non-bonding electrons of the carbonyl group. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic makeup.

The electronic spectrum of this compound is primarily characterized by two types of electronic transitions: the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions. The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an antibonding π* orbital.

The presence of substituents on the acetophenone (B1666503) core, in this case, a chloro group at the α-position and an iodine atom at the para-position of the phenyl ring, significantly influences the UV-Vis absorption spectrum. These substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax).

Detailed Research Findings:

The chloro group at the α-position to the carbonyl group is an electron-withdrawing group. Its presence can influence the n→π* transition of the carbonyl group. Typically, electron-withdrawing groups can cause a slight hypsochromic shift (a shift to shorter wavelengths) or have a minimal effect on the n→π* band.

Research on iodinated acetophenone derivatives has shown that the insertion of iodine atoms into the aromatic ring alters the optical properties of the parent molecule. nih.gov For instance, the study of 4-hydroxy-3-iodoacetophenone and 4-hydroxy-3,5-diiodoacetophenone revealed changes in their UV-Vis absorption and fluorescence characteristics compared to 4-hydroxyacetophenone. nih.gov

Furthermore, investigations into the electronic effects of para-substitution on acetophenones have demonstrated a clear correlation between the electronic nature of the substituent and the molecule's properties. nih.gov Electron-withdrawing substituents on the benzene ring have been shown to play a significant role in determining reaction rates, which is a reflection of their influence on the electronic structure. nih.gov

The table below provides representative UV-Vis absorption data for related substituted acetophenones to illustrate the expected spectral trends for this compound.

CompoundSolventλmax (nm) for π→π* transitionλmax (nm) for n→π* transitionReference
AcetophenoneEthanol240319Generic Data
4-ChloroacetophenoneEthanol252~320 cdnsciencepub.com
4-IodoacetophenoneEthanol265~320Inferred from trends
2-ChloroacetophenoneHexane246328Generic Data

Interactive Data Table: UV-Vis Spectral Data of Substituted Acetophenones Note: This table is illustrative and based on data from related compounds to predict the behavior of this compound.

CompoundSolventλmax (nm) for π→π* transitionλmax (nm) for n→π* transition
AcetophenoneEthanol240319
4-ChloroacetophenoneEthanol252~320
4-IodoacetophenoneEthanol265~320
2-ChloroacetophenoneHexane246328

Based on these trends, it can be anticipated that the π→π* transition for this compound would exhibit a λmax value greater than that of 4-chloroacetophenone and likely similar to or slightly different from 4-iodoacetophenone, placing it in the range of 260-270 nm. The n→π* transition is expected to be a weaker absorption band at a longer wavelength, likely in the region of 320-330 nm. The exact positions and intensities of these bands would be influenced by the solvent used for the measurement due to solvatochromic effects.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods would be employed to calculate the ground-state electronic energy and electron density of 2-Chloro-1-(4-iodophenyl)ethanone, from which a wealth of information about its stability and reactivity can be derived.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species.

For this compound, an MESP analysis would likely reveal:

Negative Potential (Red/Yellow regions): These areas, rich in electrons, are susceptible to electrophilic attack. They would be expected around the electronegative oxygen atom of the carbonyl group and potentially the chlorine and iodine atoms due to their lone pairs of electrons.

Positive Potential (Blue regions): These electron-deficient areas are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atoms and the carbonyl carbon atom.

This analysis helps in understanding the non-covalent interactions the molecule can form and guides the prediction of its reactive sites for various chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

A theoretical study of this compound would involve:

HOMO Analysis: The location and energy of the HOMO would indicate the molecule's ability to donate electrons, highlighting its nucleophilic character.

LUMO Analysis: The location and energy of the LUMO would show the molecule's capacity to accept electrons, indicating its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

These parameters are instrumental in predicting the outcomes of pericyclic reactions and other orbital-controlled chemical processes.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals.

For this compound, NBO analysis would offer insights into:

Hybridization: The specific hybridization of atomic orbitals contributing to each bond.

Bonding and Antibonding Interactions: It quantifies the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, which is crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability.

Natural Atomic Charges: NBO provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For a molecule like this compound, which can undergo various transformations (e.g., nucleophilic substitution at the α-carbon), these calculations would be used to:

Identify transition state structures.

Calculate activation energies for different possible reaction pathways.

Determine the thermodynamic stability of reactants, intermediates, and products.

Such studies provide a detailed, step-by-step understanding of how a reaction proceeds, which is invaluable for optimizing reaction conditions and predicting product distributions.

Molecular Dynamics Simulations for Conformation and Interactions

While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound would involve:

Simulating the motion of the atoms over time, governed by a force field.

Exploring the conformational landscape to identify the most stable arrangements of the molecule.

Investigating how the molecule interacts with solvent molecules or other chemical species in a dynamic environment.

These simulations provide a bridge between the static picture of a single molecule and its behavior in a bulk, condensed-phase system.

Structure-Reactivity Relationship Predictions from Theoretical Models

By combining the insights from the computational methods described above, it is possible to build theoretical models that predict the reactivity of a molecule based on its structure. For this compound, these models would correlate calculated electronic and structural parameters with observed chemical behavior.

For instance, a quantitative structure-reactivity relationship (QSRR) could be developed to predict the reaction rates for a series of related α-haloacetophenones by correlating them with computed descriptors such as:

The energy of the LUMO.

The charge on the α-carbon.

The molecular electrostatic potential at specific points.

These predictive models are a powerful tool in chemical research and drug discovery, enabling the rational design of new molecules with desired properties.

2 Chloro 1 4 Iodophenyl Ethanone As a Key Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

2-Chloro-1-(4-iodophenyl)ethanone is a bifunctional molecule that serves as a versatile and valuable building block in organic synthesis. Its chemical structure is characterized by two primary reactive sites: the α-chloro ketone functionality and the iodine atom attached to the phenyl ring. The α-chloroketone is highly susceptible to nucleophilic substitution, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carbon-iodine bond is a well-established handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and controlled modifications, enabling the construction of complex molecular architectures from a relatively simple starting material.

Synthesis of Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives, Thiazines, Quinolines)

The α-chloro ketone moiety is a classic precursor for the synthesis of a wide array of heterocyclic compounds. While specific literature detailing the use of this compound for every class of heterocycle is not extensively documented, its reactivity profile makes it an ideal candidate for established synthetic routes.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a fundamental method for creating thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. In this context, this compound can react with thiourea (B124793) or substituted thioamides to form 2-amino-4-(4-iodophenyl)thiazole derivatives. These structures are prevalent in medicinal chemistry.

Pyrimidine and Thiazine (B8601807) Derivatives: The reaction of α-haloketones with amidines or ureas can lead to the formation of various five- and six-membered rings. For instance, condensation with urea (B33335) or thiourea derivatives under specific conditions can be a pathway to pyrimidine or thiazine systems, incorporating the 4-iodophenyl substituent.

Quinoline (B57606) Derivatives: Quinolines, another important class of heterocycles, can be synthesized through various methods. nih.govresearchgate.net The scaffolds for newer radiolabeled probes for medical imaging often include quinoline derivatives. nih.govresearchgate.net The 4-iodophenyl ethanone (B97240) core of the target molecule is a common starting point for building more complex structures, including those based on a quinoline framework.

Derivatization for Functional Material Synthesis

The aryl iodide component of this compound is particularly useful for creating advanced functional materials. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds.

This reactivity allows for the introduction of various functional groups, such as other aromatic rings, alkynes, or alkenes, onto the phenyl core. This derivatization can lead to the synthesis of:

Conjugated Polymers: Materials with extended π-systems that may possess unique optical and electronic properties relevant to organic electronics.

Chromophores and Dyes: Molecules designed to absorb and emit light at specific wavelengths.

Liquid Crystals: Compounds that exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals.

Intermediate in the Construction of Bioactive Scaffolds

The structural features of this compound make it an important intermediate in the assembly of molecules with biological activity. The ability to perform selective reactions at either the α-chloro position or the iodo position allows chemists to build complex "scaffolds" that can be further elaborated to optimize interaction with biological targets.

Role in Enzyme Inhibitor Synthesis

Many enzyme inhibitors feature a core heterocyclic structure or specific pharmacophores that can be accessed using α-haloketone chemistry. The this compound molecule can be used to introduce the 4-iodophenyl group into a potential inhibitor scaffold. This group can be critical for activity, either by fitting into a specific hydrophobic pocket of the enzyme's active site or by acting as a heavy atom that influences binding. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Application in Pharmaceutical Intermediate Chemistry

In the broader context of pharmaceutical development, this compound is a valuable intermediate. Its dual reactivity allows it to be a linchpin in multi-step syntheses of active pharmaceutical ingredients (APIs). The development of specific radiotracers for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) often relies on precursors that can be synthesized in a modular fashion, a role for which this compound is well-suited. uow.edu.au

Radiolabeling Applications with Iodine Isotopes

One of the most significant applications of the 4-iodophenyl group is in the field of nuclear medicine. The stable iodine-127 atom can be replaced with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiolabeled molecules for diagnostic imaging or therapy.

Single Photon Emission Computed Tomography (SPECT) is an imaging technique that utilizes gamma-emitting radionuclides, with Iodine-123 being a common choice due to its suitable half-life and energy emission. gla.ac.uk Positron Emission Tomography (PET) is another powerful imaging modality that uses positron-emitting isotopes like Iodine-124. gla.ac.uk

The 4-iodoacetophenone core, which is the parent structure of this compound, is a common precursor for various radiolabeled imaging agents. nih.govresearchgate.net For example:

Amyloid-β Imaging Probes: Several probes for imaging amyloid-β plaques, which are a hallmark of Alzheimer's disease, have been developed from 4-iodoacetophenone derivatives. nih.govresearchgate.net In one instance, a radioiodinated indolochalcone was prepared through the condensation of 4-iodoacetophenone, which showed a good binding affinity for amyloid aggregates. nih.govresearchgate.net

Peripheral Benzodiazepine Binding Sites (PBBS) Ligands: A potent and selective radioligand for imaging PBBS, which are upregulated in neuroinflammation and certain tumors, was synthesized starting from 4-iodoacetophenone. uow.edu.au The final compound, N,N-diethyl-[5-chloro-2-(4-iodophenyl)indol-3-yl]glyoxylamide, was radiolabeled with iodine-123 for potential use in SPECT imaging. uow.edu.au

In these syntheses, the 4-iodoacetophenone moiety serves as the anchor for the radioisotope, while the ketone (or in the case of the target compound, the α-chloroketone) provides the reactive site needed to build the rest of the complex molecule that directs the probe to its biological target.

Future Perspectives and Emerging Research Directions

Sustainable Synthetic Methodologies and Green Chemistry Applications

The drive towards sustainability in chemical manufacturing is reshaping the synthesis of important building blocks like 2-Chloro-1-(4-iodophenyl)ethanone. nih.gov Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. forensicpaper.compaperpublications.orgamazonaws.com

Key tenets of green chemistry applicable to the synthesis and reactions of this compound include:

Waste Prevention: Designing synthetic routes that minimize byproducts. forensicpaper.com

Atom Economy: Maximizing the incorporation of all reactant materials into the final product. paperpublications.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free reaction conditions. forensicpaper.comlongdom.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure to reduce energy consumption. paperpublications.org

Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. paperpublications.orglongdom.org

For instance, traditional syntheses of α-haloketones often involve direct halogenation of the corresponding ketone, which can use harsh reagents. nih.gov Future research will likely focus on developing catalytic methods that use safer halogenating agents and milder conditions. The use of renewable feedstocks and biocatalysis, where enzymes mediate chemical transformations, also represents a significant frontier for the sustainable production of this and related compounds. longdom.orgnih.gov

Flow chemistry, or continuous-flow synthesis, is a powerful technology poised to revolutionize the production of specialty chemicals, including α-haloketones. acs.orgrsc.org This approach involves pumping reactants through a network of tubes or channels, offering precise control over reaction parameters like temperature, pressure, and mixing. acs.org

A key application relevant to this compound is the continuous flow synthesis of α-halo ketones, which has been demonstrated for chiral building blocks used in pharmaceuticals. acs.org One developed process involves the multi-step synthesis of α-halo ketones from N-protected amino acids, where hazardous intermediates like diazomethane (B1218177) are generated and consumed in situ, drastically improving safety. acs.org This methodology eliminates the need for the isolation and handling of unstable intermediates. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chemical Production

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with hazardous reagents and exotherms.Enhanced safety, especially with hazardous materials. acs.orgacs.org
Control Less precise control over temperature and mixing.Precise control of reaction conditions. acs.org
Scalability Often challenging and requires re-optimization.More straightforward scalability.
Efficiency Can lead to lower yields and more byproducts.Often results in higher yields and purity. researchgate.net
Throughput Lower throughput for a given reactor size.High throughput and potential for automation. acs.org

The synthesis of aryl ketones, a class to which this compound belongs, has also been significantly improved using flow chemistry. For example, Friedel-Crafts acylation reactions, a common method for producing aryl ketones, can be performed with higher efficiency and yield in continuous-flow systems compared to traditional batch methods. acs.orgresearchgate.net

Catalytic Transformations and Catalyst Design

Catalysis is central to modern, efficient chemical synthesis. Future research on this compound will heavily involve the design and application of novel catalysts to direct its formation and subsequent transformations.

The synthesis of the parent structure, 1-(4-iodophenyl)ethanone, can be achieved through various catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling of acyl chlorides with boronic acids, offer a versatile and mild route to aryl ketones. organic-chemistry.org Research is ongoing to develop more robust and reusable catalyst systems, including those that can function in green solvents like water. organic-chemistry.org

For the α-chlorination step, and for subsequent reactions of the product, catalyst design is crucial. Emerging areas include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional transition-metal catalysis, which is attractive for reducing metal contamination in final products. nih.gov

Photoredox Catalysis: This approach uses light to drive chemical reactions, often enabling unique transformations under very mild conditions. A merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has been shown to enable the direct functionalization of aldehyde C-H bonds to form ketones. organic-chemistry.org

C-H Activation/Iodination: Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has been developed, providing a direct route to iodinated arenes. nih.gov Such strategies could be adapted for more efficient syntheses of the 1-(4-iodophenyl)ethanone precursor. Electrochemical methods for palladium-catalyzed C-H iodination are also emerging, allowing for one-pot arylation by simply switching an electric current on and off. acs.org

The iodine atom in this compound makes it an ideal substrate for further palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the para-position. The development of highly active and selective catalysts for these transformations will continue to be a major research focus. acs.org

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of chemical reactions are being accelerated by the integration of automation and high-throughput experimentation (HTE). catalysis.blognih.gov HTE platforms use robotics to run hundreds or even thousands of reactions in parallel on a microscale, allowing researchers to rapidly screen vast arrays of catalysts, reagents, and reaction conditions. nih.govnih.gov

For a molecule like this compound, HTE can be applied in several ways:

Reaction Optimization: To synthesize the molecule, HTE can quickly identify the optimal base, solvent, catalyst, and temperature, maximizing yield and minimizing impurities. youtube.com

Catalyst Screening: For subsequent cross-coupling reactions using the aryl iodide, HTE kits are commercially available to screen a wide variety of palladium precatalysts and ligands to find the most effective combination for a specific transformation. sigmaaldrich.comsigmaaldrich.com

Library Synthesis: Automation allows for the rapid synthesis of a library of derivatives by reacting this compound with a diverse set of building blocks, which is invaluable in drug discovery and materials science. mit.edu

Robotic platforms can perform complex workflows, including weighing and dispensing solids and liquids, running parallel reactions under inert atmospheres or pressure, and performing automated workup and analysis. youtube.comuzh.ch This technology not only speeds up research but also generates large, high-quality datasets that can be used for machine learning applications to predict reaction outcomes. mit.edu

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Reactivity

A deeper, molecular-level understanding of the reactivity of this compound is crucial for designing new reactions and controlling reaction outcomes. The reactivity of α-haloketones is complex, as nucleophilic attack can occur at the carbonyl carbon, the α-carbon, or the halogen atom. nih.gov

Advanced Spectroscopic Techniques: Real-time monitoring of reactions using techniques like in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic data. These methods, when coupled with automated systems, can offer a comprehensive picture of how reaction variables influence the formation of products and byproducts.

Computational Chemistry: Quantum mechanical calculations are becoming increasingly powerful tools for elucidating reaction mechanisms. rsc.org For α-haloketones, computational studies can:

Predict Reactivity: Model the electronic structure to understand the relative reactivity of the different electrophilic sites. nih.govacs.org

Elucidate Reaction Pathways: Calculate the energy barriers for different potential mechanisms (e.g., Sₙ2 vs. Favorskii rearrangement) to predict the most likely outcome under specific conditions. wikipedia.orgacs.org

Guide Catalyst Design: Simulate the interaction of the molecule with a catalyst to understand the origin of selectivity and to design more efficient catalysts.

Recent computational studies on related halo-compounds have explored competing mechanisms like proton-coupled electron transfer (PCET), hydrogen atom transfer (HAT), and halogen abstraction (XA), providing insights that challenge previous assumptions and offer a more nuanced understanding of their reactivity. nih.gov Applying these advanced computational methods to this compound will undoubtedly uncover new mechanistic details and guide future synthetic innovations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-(4-iodophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Start with 1-(4-iodophenyl)ethanone as the precursor. Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous solvents (e.g., dichloromethane) under reflux (60–80°C) .
  • Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography.
  • Optimization : Control moisture levels (strict anhydrous conditions) and stoichiometry (excess chlorinating agent) to maximize yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine at the para position, chloro group at C2) .
  • Mass Spectrometry (LC/MS) : Determine molecular ion peaks (M⁺) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging iodine’s high electron density for improved diffraction .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) due to lachrymatory properties and toxicity (H314: skin corrosion) .
  • Work in a fume hood to avoid inhalation. Store in inert, moisture-free environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian) to map electron density around the chloro group and iodine atom.
  • Simulate transition states for SN2 reactions with amines or thiols. Compare activation energies to experimental yields .
  • Validate with kinetic studies (e.g., varying nucleophile concentrations) to correlate computational predictions with lab results.

Q. What strategies enhance enantioselective reduction of the ketone group to produce chiral alcohols?

  • Methodology :

  • Biocatalysis : Use Acinetobacter sp. strains with NADPH cofactors. Optimize glycerol concentration (15–20% w/v) to stabilize enzymes and improve ee values >99% .
  • Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC .

Q. How can contradictions in reported crystallographic data for this compound be resolved?

  • Methodology :

  • Cross-validate using SHELXD for phase refinement and Olex2 for structure solution. Check for twinning or disorder in iodine positions .
  • Compare with analogous structures (e.g., 2-Chloro-1-(2,4-dimethylphenyl)ethanone) to identify systematic errors in data collection .

Q. What challenges arise in leveraging the iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Iodine’s Role : Its large atomic radius can sterically hinder Pd catalyst access. Use bulky ligands (e.g., SPhos) to mitigate .
  • Reaction Optimization : Screen solvents (DME > toluene) and bases (Cs₂CO₃ > K₃PO₄). Characterize byproducts (e.g., homo-coupling) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.